2-(Furan-2-yl)-4-(2-nitrophenyl)-1,3-oxazin-6-one
Overview
Description
2-(Furan-2-yl)-4-(2-nitrophenyl)-1,3-oxazin-6-one is a heterocyclic compound that contains a furan ring, a nitrophenyl group, and an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-(2-nitrophenyl)-1,3-oxazin-6-one typically involves the reaction of furan derivatives with nitrophenyl compounds under specific conditions. One common method involves the cyclization of a furan-2-carboxylic acid derivative with a 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-4-(2-nitrophenyl)-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-(Furan-2-yl)-4-(2-aminophenyl)-1,3-oxazin-6-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Furan-2-yl)-4-(2-nitrophenyl)-1,3-oxazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-4-(2-nitrophenyl)-1,3-oxazin-6-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-4-phenyl-1,3-oxazin-6-one: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(Thiophen-2-yl)-4-(2-nitrophenyl)-1,3-oxazin-6-one: Contains a thiophene ring instead of a furan ring, which can alter its chemical properties and applications.
2-(Furan-2-yl)-4-(4-nitrophenyl)-1,3-oxazin-6-one: The nitro group is positioned differently, which can affect its reactivity and biological activity.
Uniqueness
2-(Furan-2-yl)-4-(2-nitrophenyl)-1,3-oxazin-6-one is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(furan-2-yl)-4-(2-nitrophenyl)-1,3-oxazin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-13-8-10(9-4-1-2-5-11(9)16(18)19)15-14(21-13)12-6-3-7-20-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCZGCGSPABYER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)OC(=N2)C3=CC=CO3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.